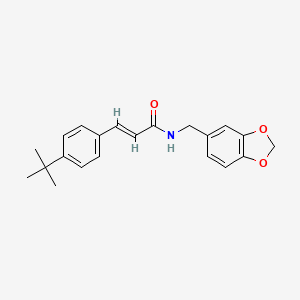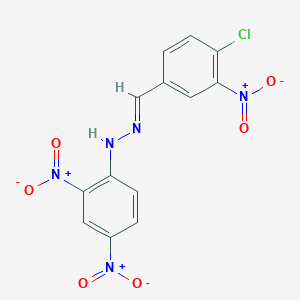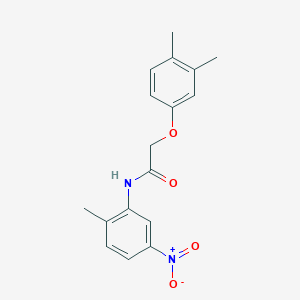
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-tert-butylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-tert-butylphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BDDAB, and its chemical formula is C24H26N2O3. BDDAB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.
Mécanisme D'action
The mechanism of action of BDDAB is not fully understood, but it is thought to work by inhibiting certain enzymes and receptors in the body. BDDAB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. BDDAB has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
BDDAB has a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. BDDAB has been shown to have anti-inflammatory effects, and has been used to treat a variety of inflammatory conditions, including arthritis and asthma. BDDAB has also been shown to have anti-cancer effects, and has been used to treat a variety of cancers, including breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BDDAB has several advantages for lab experiments. It is relatively easy to synthesize, and is readily available from chemical suppliers. BDDAB is also stable under a variety of conditions, making it easy to handle and store. However, there are also several limitations to using BDDAB in lab experiments. One limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BDDAB. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another area of research is to explore its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need for more studies on the toxicity and safety of BDDAB, particularly at higher concentrations. Overall, BDDAB is a promising compound for scientific research, and has the potential to lead to the development of new drugs and therapies.
Méthodes De Synthèse
BDDAB can be synthesized using a variety of methods, including the reaction of 3-(4-tert-butylphenyl)acrylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine. Other methods include the reaction of 3-(4-tert-butylphenyl)acrylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine hydrochloride, or the reaction of 3-(4-tert-butylphenyl)acryloyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine.
Applications De Recherche Scientifique
BDDAB has been extensively studied for its potential applications in scientific research. One of the most promising applications of BDDAB is in the development of new drugs. BDDAB has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-tert-butylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)17-8-4-15(5-9-17)7-11-20(23)22-13-16-6-10-18-19(12-16)25-14-24-18/h4-12H,13-14H2,1-3H3,(H,22,23)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWVQCINXTEQM-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5750761.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)
![cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
![3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5750779.png)

![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)

![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)